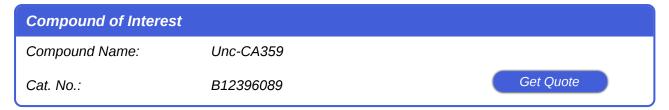


Structural Analogues of Unc-CA359: A Technical Guide for Researchers

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core structural features, biological activities, and experimental methodologies related to **Unc-CA359** and its structural analogues. **Unc-CA359** is a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR), a key target in oncology, particularly for tumors such as chordoma.[1][2][3][4] This document provides a comprehensive overview for researchers engaged in the discovery and development of novel kinase inhibitors.

Core Compound: Unc-CA359

Unc-CA359 (also referred to as compound 45) is a potent inhibitor of EGFR with a half-maximal inhibitory concentration (IC50) of 18 nM.[1][2] It is based on a 4-anilinoquin(az)oline scaffold, a well-established pharmacophore found in several clinically approved EGFR inhibitors.[3][4] **Unc-CA359** has demonstrated significant anti-tumor activity in various chordoma cell lines.[1][2][3] Notably, it is also functionalized with an alkyne group, enabling its use as a click chemistry reagent for further molecular probing.[1]

Quantitative Data Summary

The following tables summarize the quantitative data for **Unc-CA359** and its relevant structural analogues, focusing on their inhibitory activity against EGFR and various chordoma cell lines, as well as their off-target kinase activity.

Table 1: In Vitro Inhibitory Activity against EGFR and Chordoma Cell Lines



Comp ound	EGFR IC50 (nM)	U-CH1 IC50 (μM)	U-CH2 IC50 (μM)	CH22 IC50 (μM)	U- CH12 IC50 (μΜ)	UM- Chor1 IC50 (µM)	U-CH7 IC50 (μM)	WS1 (Fibro blast) IC50 (µM)
Unc- CA359 (45)	18[1][2]	>100[1] [2]	35[1][2]	1.2[1][2]	3.0[1][2]	60[2]	74[2]	>100[2]
Compo und 28	-	8.7	14	-	-	-	-	-
Gefitini b	-	-	-	-	-	-	-	-
Erlotinib	-	-	-	-	-	-	-	-
Lapatini b	-	-	-	-	-	-	-	-
Afatinib	-	-	-	-	-	-	-	-

Data for compounds other than **Unc-CA359** is derived from the broader study of 4-anilinoquin(az)oline derivatives for chordoma.[3][4]

Table 2: Off-Target Kinase Inhibition Profile of Unc-CA359 (Compound 102)

Kinase Target	Binding Constant (Ki)
GAK	3.4 nM[1]
SLK	0.33 μM[1]
STK10	0.075 μM[1]

Note: The designation "Compound 102" for **Unc-CA359** in this context likely refers to its batch number or an internal identifier in a specific kinase screening panel.



Experimental Protocols

This section details the methodologies for key experiments relevant to the characterization of **Unc-CA359** and its analogues.

EGFR Kinase Assay (Continuous-Read Format)

This biochemical assay measures the inherent potency of compounds against the EGFR enzyme.

Reagent Preparation:

- Prepare a 10X stock of active EGFR enzyme (e.g., PV3872, Invitrogen) in 1X kinase reaction buffer (20 mM Tris, pH 7.5, 5 mM MgCl2, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, 0.2 mM DTT).
- Prepare 1.13X stocks of ATP and a suitable peptide substrate (e.g., Y12-Sox conjugated peptide) in the same kinase reaction buffer.
- Serially dilute test compounds in 50% DMSO.

Assay Procedure:

- \circ In a 384-well white, non-binding surface microtiter plate, pre-incubate 5 μ L of the 10X enzyme stock with 0.5 μ L of the serially diluted compound solution (or 50% DMSO for control) for 30 minutes at 27°C.
- Initiate the kinase reaction by adding 45 μL of the ATP/peptide substrate mix.
- Monitor the reaction kinetics by measuring fluorescence (λex360/λem485) every 71 seconds for 30-120 minutes in a plate reader.

Data Analysis:

- Examine the progress curves for linear reaction kinetics.
- Determine the initial velocity from the slope of the relative fluorescence units versus time.



 Plot the initial velocity against the inhibitor concentration to calculate the IC50 value using a suitable nonlinear regression model.

Cell Viability/Proliferation Assay (CellTiter-Glo®)

This cell-based assay determines the effect of the compounds on the viability and proliferation of cancer cell lines.

- · Cell Culture and Plating:
 - Culture chordoma cell lines (e.g., U-CH1, U-CH2) in their recommended growth medium.
 - Plate the cells in 96-well tissue culture plates at a density of 3,000-10,000 cells per well and allow them to adhere for at least 4 hours.
- Compound Treatment:
 - Prepare serial dilutions of the test compounds in the appropriate cell culture medium.
 - Treat the cells with the compound dilutions for 72 hours. Ensure the final DMSO concentration does not exceed 0.1%.
- Viability Measurement:
 - After the 72-hour incubation, bring the plates to room temperature.
 - Add CellTiter-Glo® Reagent (Promega) to each well according to the manufacturer's protocol.
 - Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
 - Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
 - Measure the luminescence using a plate reader.
- Data Analysis:
 - Convert luminescence readings to cell numbers using a standard curve.

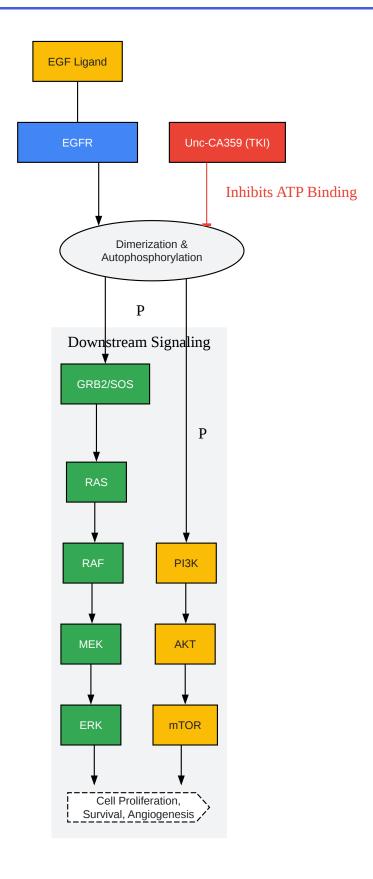


- Calculate the percentage of growth inhibition relative to DMSO-treated control cells.
- Determine the GI50 (concentration for 50% growth inhibition) values by plotting the percentage of inhibition against the compound concentration and fitting the data to a doseresponse curve.

Visualizations EGFR Signaling Pathway Inhibition

The following diagram illustrates the canonical EGFR signaling pathway and the point of inhibition by tyrosine kinase inhibitors (TKIs) like **Unc-CA359**.





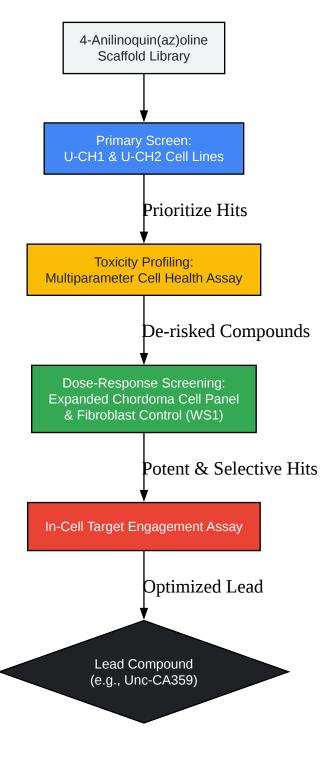
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Caption: Inhibition of EGFR signaling by Unc-CA359.



Experimental Workflow for Inhibitor Optimization

This diagram outlines the workflow used in the discovery and optimization of 4-anilinoquin(az)oline-based EGFR inhibitors for chordoma.



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Caption: Workflow for the optimization of EGFR inhibitors.

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